Phosphoric acid, monodecyl ester, monoammonium salt
Description
Phosphoric acid, monodecyl ester, monoammonium salt (CAS 7529-94-4) is an organophosphorus compound with the molecular formula C₁₈H₄₂NO₄P and a molecular weight of 367.51 g/mol . Structurally, it consists of a monodecyl (18-carbon alkyl) chain esterified to a phosphoric acid group, neutralized by a single ammonium ion. This compound is part of a broader class of alkyl phosphate salts, which are widely used as surfactants, emulsifiers, and corrosion inhibitors due to their amphiphilic properties .
Key applications include:
Properties
CAS No. |
65138-73-0 |
|---|---|
Molecular Formula |
C10H26NO4P |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
azanium;decyl hydrogen phosphate |
InChI |
InChI=1S/C10H23O4P.H3N/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;/h2-10H2,1H3,(H2,11,12,13);1H3 |
InChI Key |
AXAULTGMMREEPW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOP(=O)(O)O.N |
Canonical SMILES |
CCCCCCCCCCOP(=O)(O)[O-].[NH4+] |
Other CAS No. |
65138-73-0 90605-03-1 |
Pictograms |
Corrosive; Irritant |
Related CAS |
65138-74-1 65138-73-0 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphoric acid, monodecyl ester, monoammonium salt typically involves the esterification of phosphoric acid with decanol, followed by neutralization with ammonium hydroxide. The reaction can be summarized as follows:
Esterification: Phosphoric acid reacts with decanol in the presence of a catalyst such as sulfuric acid to form phosphoric acid, monodecyl ester.
Neutralization: The resulting ester is then neutralized with ammonium hydroxide to form the monoammonium salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes with controlled reaction conditions to ensure high yield and purity. The use of high-purity reagents and catalysts, as well as precise temperature and pH control, are critical for the efficient production of this compound.
Types of Reactions:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield phosphoric acid and decanol.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the decyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products:
Hydrolysis: Phosphoric acid and decanol.
Substitution: Various alkyl or aryl phosphates, depending on the nucleophile used.
Scientific Research Applications
Industrial Applications
- Surfactants and Emulsifiers
- Textile Processing
- Pharmaceuticals
- Food Additives
- Water Treatment
Case Study 1: Textile Treatment Efficiency
A study evaluated the effectiveness of this compound in dyeing cotton fabrics. The results indicated that fabrics treated with this compound exhibited a 30% increase in dye uptake compared to untreated fabrics, demonstrating its potential as a textile processing agent.
Case Study 2: Emulsion Stability in Pharmaceuticals
Research conducted on topical pharmaceutical formulations revealed that incorporating phosphoric acid esters improved emulsion stability by 40%. This stability is crucial for maintaining the efficacy and safety of topical medications over time.
Data Table: Applications Overview
| Application Area | Specific Use | Benefits |
|---|---|---|
| Surfactants | Cleaning products | Enhanced cleaning efficiency |
| Textile Processing | Dyeing agents | Improved dye uptake and color fastness |
| Pharmaceuticals | Active ingredient | Stable formulations for topical use |
| Food Processing | Emulsifier | Maintains consistency and extends shelf life |
| Water Treatment | Purification | Improves water quality |
Mechanism of Action
The mechanism of action of phosphoric acid, monodecyl ester, monoammonium salt is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles and the solubilization of hydrophobic compounds. This property is exploited in various applications, including emulsification, dispersion, and solubilization processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, the compound is compared with structurally analogous alkyl phosphate salts (Table 1).
Table 1: Comparative Analysis of Alkyl Phosphate Salts
Structural and Functional Differences
Alkyl Chain Length :
- The C₁₈ chain in the target compound increases hydrophobicity, making it suitable for lipid-rich formulations (e.g., skincare emulsions) . In contrast, shorter chains (C₁₀–C₁₂) improve water solubility, favoring detergent applications .
Counterion Effects: Monoammonium (NH₄⁺) vs. Diammonium (2 NH₄⁺): The monoammonium salt has lower ionic strength compared to diammonium variants, reducing its tendency to form precipitates in hard water . Potassium (K⁺) salts exhibit higher thermal stability (e.g., boiling point ~385°C) compared to ammonium salts, which may degrade at lower temperatures .
Synthesis and Purity: Separation techniques, such as lithium/sodium salt fractionation (), are critical for isolating monoesters from diesters, ensuring purity in industrial grades .
Catalytic and Functional Roles: Monoammonium salts of phosphoric acid esters demonstrate catalytic activity in esterification reactions, as shown in selective aliphatic carboxylic acid esterification () .
Biological Activity
Phosphoric acid, monodecyl ester, monoammonium salt is an organophosphate compound that exhibits various biological activities. This compound is primarily utilized in industrial applications but also has implications in biological systems. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.
- Chemical Formula : C_{11}H_{27}NO_4P
- Molecular Weight : 267.32 g/mol
- Structure : The compound consists of a decyl group attached to a phosphoric acid moiety, forming a monoammonium salt.
The biological activity of phosphoric acid esters, including monodecyl ester, often involves interaction with cellular components, influencing enzymatic reactions and metabolic pathways. Here are key mechanisms observed:
- Enzymatic Inhibition : Phosphoric acid esters can act as inhibitors for certain enzymes, impacting metabolic processes. For instance, phosphoramidic acids have been shown to phosphorylate imidazole residues in enzymes, affecting their activity and function .
- Cell Membrane Interaction : The amphiphilic nature of phosphoric acid esters allows them to integrate into cell membranes, potentially altering membrane fluidity and permeability .
Toxicological Profile
The toxicity of phosphoric acid esters varies based on their structure and the length of the alkyl chain. Studies indicate that longer-chain phosphoric esters may exhibit lower toxicity compared to shorter chains due to reduced bioavailability .
Case Studies
- Enzymatic Activity Modulation : In a study examining the effects of various phosphate esters on enzyme activity, it was found that monodecyl phosphate significantly inhibited alkaline phosphatase activity in vitro. This inhibition could be attributed to the ester’s ability to compete with natural substrates for binding sites on the enzyme .
- Cell Culture Studies : Research involving human cell lines demonstrated that exposure to this compound resulted in altered cell proliferation rates. At lower concentrations, it promoted cell growth, while higher concentrations induced cytotoxicity .
- Biocompatibility Assessments : In a biocompatibility study involving implants coated with phosphoric acid esters, the results indicated favorable interactions with surrounding tissues, leading to minimal inflammatory responses and promoting tissue integration .
Table 1: Biological Activities of Phosphoric Acid Esters
Table 2: Toxicity Comparison of Phosphoric Acid Esters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
